molecular formula C3H8N2O3 B12059048 2-Amino-N,3-dihydroxypropanamide CAS No. 4370-83-6

2-Amino-N,3-dihydroxypropanamide

Cat. No.: B12059048
CAS No.: 4370-83-6
M. Wt: 120.11 g/mol
InChI Key: LELJBJGDDGUFRP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-N,3-dihydroxypropanamide typically involves the reaction of serine with hydroxylamine under controlled conditions. The reaction is carried out in an aqueous medium at a pH of around 7-8, with the temperature maintained at 25-30°C. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The reaction is typically carried out in large reactors with continuous monitoring of pH, temperature, and reaction progress .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-N,3-dihydroxypropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include oximes, nitriles, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Amino-N,3-dihydroxypropanamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Amino-N,3-dihydroxypropanamide involves the inhibition of seryl-tRNA synthetase, an enzyme responsible for the attachment of serine to its corresponding tRNA during protein synthesis. By inhibiting this enzyme, the compound disrupts the protein synthesis process, leading to various biological effects . The molecular targets and pathways involved include the active site of seryl-tRNA synthetase and the associated protein synthesis machinery .

Comparison with Similar Compounds

Uniqueness: 2-Amino-N,3-dihydroxypropanamide is unique due to its specific inhibitory action on seryl-tRNA synthetase, which makes it a valuable tool in studies of protein synthesis and enzyme inhibition. Its structural features, such as the presence of both amino and hydroxyl groups, contribute to its distinct chemical reactivity and biological activity .

Properties

CAS No.

4370-83-6

Molecular Formula

C3H8N2O3

Molecular Weight

120.11 g/mol

IUPAC Name

2-amino-N,3-dihydroxypropanamide

InChI

InChI=1S/C3H8N2O3/c4-2(1-6)3(7)5-8/h2,6,8H,1,4H2,(H,5,7)

InChI Key

LELJBJGDDGUFRP-UHFFFAOYSA-N

Canonical SMILES

C(C(C(=O)NO)N)O

Origin of Product

United States

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